(2-Amino-3,6-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Amino-3,6-dimethylphenyl)methanol, also known as ADM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ADM is a chiral molecule that has two enantiomers, (R)-ADM and (S)-ADM.
Scientific Research Applications
Polymer Synthesis Applications
- Catalyst Systems for Polymerizing 2,6-dimethylphenol : A study by Kisoo Kim et al. (2018) explored highly active catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, highlighting the potential of such systems in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) with high efficiency and low by-product production Kisoo Kim et al., Polymers, 2018.
Catalytic Applications
- Binuclear Copper(II) Complexes : Research by R. Kannappan et al. (2003) developed new symmetrical compartmental binucleating ligands and their copper(II) complexes, showing efficient catalytic activity and revealing insights into their magnetic, EPR, and electrochemical properties R. Kannappan et al., Journal of Chemical Sciences, 2003.
Supramolecular Aggregations
- Supramolecular Aggregates in Phosphate Monoester : A. Kalita et al. (2014) studied pseudopolymorphism and different supramolecular aggregations in phosphate monoesters, emphasizing the role of a rare water-dimer in forming a porous framework and its implications for material science A. Kalita et al., CrystEngComm, 2014.
Chemical Reaction Applications
- Selective N-Formylation and N-Methylation of Amines : A study by Geunho Choi and S. Hong (2018) demonstrated the utilization of methanol for C1 functionalization of primary amines, providing a sustainable method for N-formylation, N-methylation, and N,N-formylmethylation of amines Geunho Choi and S. Hong, ACS Sustainable Chemistry & Engineering, 2018.
Methanol Utilization and Dynamics
- Methanol in Methanol Production and Utilization : F. Dalena et al. (2018) provided an overview of methanol as a useful chemical product and its applications in producing complex compounds and serving as an energy carrier for hydrogen production, showcasing methanol's role in reducing CO2 emissions and its potential in membrane reactor technology for high-grade hydrogen generation F. Dalena et al., Membranes, 2018.
properties
IUPAC Name |
(2-amino-3,6-dimethylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4,11H,5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWWPMVRXQYFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724751 |
Source
|
Record name | (2-Amino-3,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177531-96-3 |
Source
|
Record name | (2-Amino-3,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.